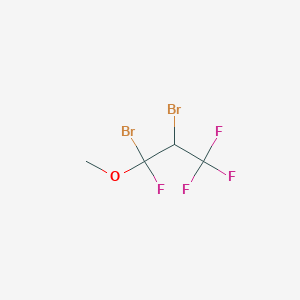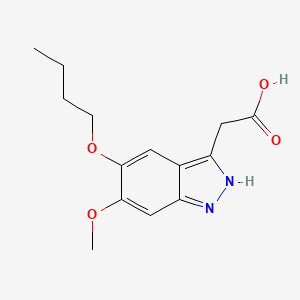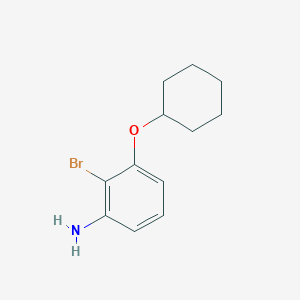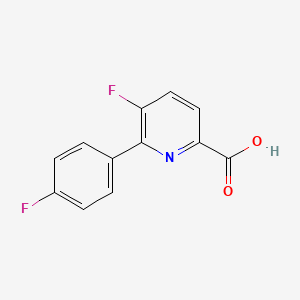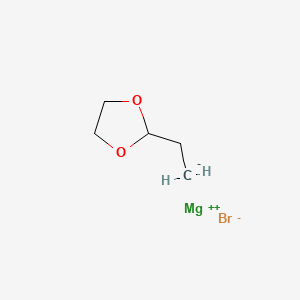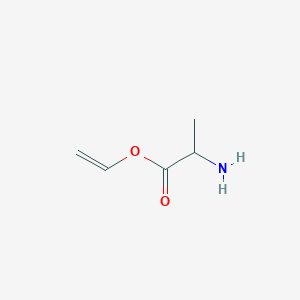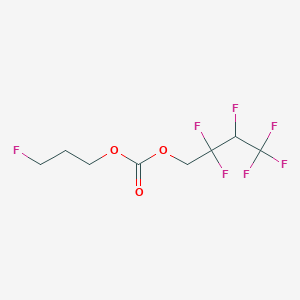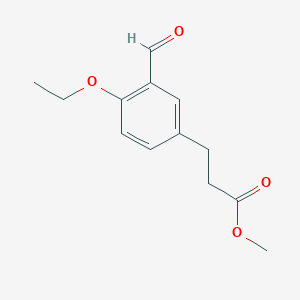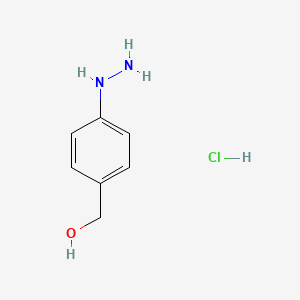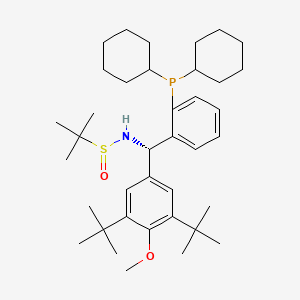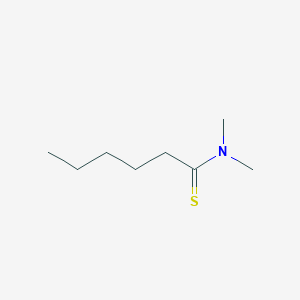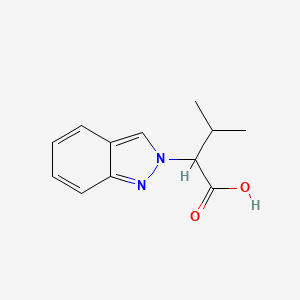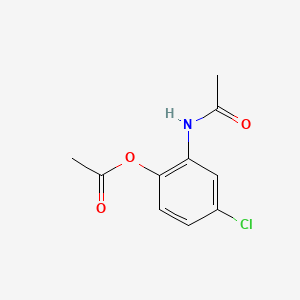
(2-Acetamido-4-chlorophenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid 2-acetylamino-4-chlorophenyl ester is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . This compound is known for its unique structure, which includes an acetylamino group and a chlorophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-acetylamino-4-chlorophenyl ester typically involves the esterification of acetic acid with 2-acetylamino-4-chlorophenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of acetic acid 2-acetylamino-4-chlorophenyl ester may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction environments ensures the consistent production of this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid 2-acetylamino-4-chlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Acetic acid 2-acetylamino-4-chlorophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid 2-acetylamino-4-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorophenyl ester group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid 2-acetylamino-4-bromophenyl ester
- Acetic acid 2-acetylamino-4-fluorophenyl ester
- Acetic acid 2-acetylamino-4-iodophenyl ester
Uniqueness
Acetic acid 2-acetylamino-4-chlorophenyl ester is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound distinct from its bromine, fluorine, and iodine analogs .
Propriétés
Numéro CAS |
55702-50-6 |
|---|---|
Formule moléculaire |
C10H10ClNO3 |
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
(2-acetamido-4-chlorophenyl) acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9-5-8(11)3-4-10(9)15-7(2)14/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
DULSSOFSGOSBSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


